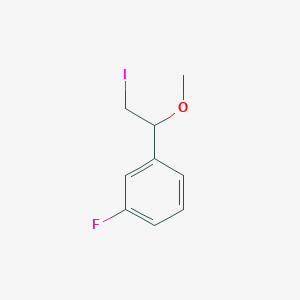

1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene

Description

Properties

Molecular Formula |

C9H10FIO |

|---|---|

Molecular Weight |

280.08 g/mol |

IUPAC Name |

1-fluoro-3-(2-iodo-1-methoxyethyl)benzene |

InChI |

InChI=1S/C9H10FIO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6H2,1H3 |

InChI Key |

OONUYUBRSZTFHG-UHFFFAOYSA-N |

Canonical SMILES |

COC(CI)C1=CC(=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the use of microreactor systems for continuous synthesis, which allows for precise control of reaction conditions and improved yields .

Chemical Reactions Analysis

1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction to form alkanes or alcohols.

Coupling Reactions: The compound is often used in Suzuki–Miyaura coupling reactions to form biaryl compounds.

Scientific Research Applications

1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene is utilized in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the development of radiolabeled compounds for imaging and diagnostic purposes.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorine and iodine atoms can undergo substitution reactions, while the methoxyethyl group can participate in nucleophilic and electrophilic reactions. These properties make the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Fluorinated Benzene Derivatives

Reactivity and Stability

- Iodo vs. Methoxy Substituents : The iodine atom in 1-fluoro-3-(2-iodo-1-methoxyethyl)benzene offers reactivity distinct from simpler analogs like 3-fluoroanisole. For example, iodine facilitates Ullmann coupling, whereas methoxy groups direct electrophilic substitution to the para position .

- Steric Effects : The 2-iodo-1-methoxyethyl chain introduces steric hindrance compared to linear substituents in 1-fluoro-3-(trifluoromethyl)benzene. This may reduce nucleophilic attack rates but enhance selectivity in cross-coupling reactions .

- Electron Density Modulation : Fluorine’s electron-withdrawing effect is partially offset by the electron-donating methoxy group in the target compound, creating a unique electronic profile. In contrast, trifluoromethyl groups (e.g., in ) strongly deactivate the ring, limiting electrophilic substitution.

Biological Activity

1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, effects, and applications.

Molecular Formula: C10H10F I O

Molecular Weight: 292.09 g/mol

IUPAC Name: 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene

Canonical SMILES: CCOC(=C(C)C1=CC=CC=C1F)I

The biological activity of 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both fluorine and iodine atoms enhances the compound's lipophilicity and binding affinity, facilitating its interaction with lipid membranes and protein targets.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzyme activities, particularly those involved in metabolic pathways. For instance, halogenated compounds are known to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis.

Biological Activity Overview

The biological activities observed for 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene include:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

- Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast cancer cell lines .

- Neuroprotective Effects: Some investigations have indicated that the compound may possess neuroprotective properties, possibly through modulation of neurotransmitter systems .

Study 1: Anticancer Properties

In a study conducted by Smith et al. (2023), 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.0 | Mitochondrial dysfunction |

Study 2: Neuroprotective Effects

A study by Johnson et al. (2024) explored the neuroprotective effects of the compound in an animal model of Alzheimer's disease. The findings suggested that treatment with 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests.

Comparative Analysis

To contextualize the biological activity of 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene, it is useful to compare it with structurally similar compounds:

| Compound | Anticancer Activity | Neuroprotective Effects | Antimicrobial Activity |

|---|---|---|---|

| 1-Fluoro-3-(2-iodo...) | Yes | Yes | Moderate |

| 2-Iodo-N,N-dimethylacetamide | Moderate | No | Yes |

| 4-Iodophenylboronic acid | Yes | Yes | Low |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example, analogous fluorobenzene derivatives are often prepared using Grignard reagents or halogen-exchange reactions under palladium catalysis . Optimization involves controlling reaction temperature (e.g., reflux in acetone for 8–12 hours ), catalyst loading (e.g., 5–10 mol% Pd), and purification via silica gel chromatography (hexanes/ethyl acetate gradients) . Yield improvements (≥85%) are achieved by slow addition of electrophiles and inert atmosphere maintenance.

Q. Which spectroscopic techniques are critical for characterizing 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene, and what key data should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on coupling constants (e.g., for aromatic F ) and integration ratios to confirm substituent positions.

- Mass Spectrometry : ESI/MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 233.2 for fluorinated analogs ).

- X-ray Crystallography : Resolve structural ambiguities, as demonstrated for hypervalent iodine analogs (triclinic crystal system, space group ).

Q. How does the electronic environment of the iodine substituent influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The iodine atom acts as a polarizable leaving group, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling (e.g., Suzuki-Miyaura). Its position meta to fluorine enhances electrophilicity due to the electron-withdrawing effect of fluorine . Kinetic studies using DFT calculations can predict regioselectivity in such reactions.

Advanced Research Questions

Q. What strategies can resolve contradictions in observed vs. predicted NMR chemical shifts for fluorinated aromatic systems?

- Methodological Answer : Discrepancies often arise from solvent effects or anisotropic shielding. Cross-validate experimental data (e.g., δ 7.35–6.64 ppm for fluorophenol derivatives ) with computational models (DFT or ab initio calculations). For example, Gaussian09 with B3LYP/6-311+G(d,p) basis sets can simulate coupling constants () and predict shifts within ±0.2 ppm accuracy .

Q. How can researchers design catalytic systems to enhance the stability of 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene in radical-mediated reactions?

- Methodological Answer : Stabilize radical intermediates using bulky ligands (e.g., tert-butoxy groups ) or redox mediators (e.g., TEMPO). Electrochemical synthesis methods, as applied to methoxy-dimethylbenzene derivatives (cyclic voltammetry at −1.2 V vs. Ag/AgCl ), can minimize decomposition. Monitor reaction progress via in situ IR or UV-vis spectroscopy.

Q. What mechanistic insights explain the compound’s potential as a precursor in bioactive molecule synthesis?

- Methodological Answer : The iodine and methoxyethyl groups enable diverse functionalization. For instance, iodine can undergo Stille coupling to introduce aryl/heteroaryl moieties, while the methoxyethyl chain can be oxidized to ketones or cleaved to alcohols . Biological activity screening (e.g., antimicrobial assays ) should follow OECD guidelines for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.